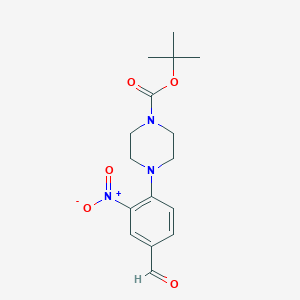

tert-Butyl 4-(4-formyl-2-nitrophenyl)-piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(4-formyl-2-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O5/c1-16(2,3)24-15(21)18-8-6-17(7-9-18)13-5-4-12(11-20)10-14(13)19(22)23/h4-5,10-11H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWYVEUUQHIWQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901133300 | |

| Record name | 1-Piperazinecarboxylic acid, 4-(4-formyl-2-nitrophenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901133300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1290181-36-0 | |

| Record name | 1-Piperazinecarboxylic acid, 4-(4-formyl-2-nitrophenyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1290181-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 4-(4-formyl-2-nitrophenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901133300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl 4-(4-formyl-2-nitrophenyl)-piperazine-1-carboxylate is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a piperazine ring, which is known for its versatility in drug design, and a nitrophenyl group that may contribute to its biological interactions.

- Molecular Formula : C₁₅H₁₈N₄O₄

- Molecular Weight : 306.33 g/mol

- CAS Number : 170017-73-9

- Purity : Typically above 95% for research applications .

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit broad-spectrum antibacterial properties. For instance, derivatives of piperazine have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with Minimum Inhibitory Concentrations (MICs) ranging from 3.12 to 12.5 μg/mL . This suggests that the compound could be a candidate for developing new antibiotics.

Inhibition of Enzymatic Activity

Research has demonstrated that piperazine derivatives can act as inhibitors of various enzymes. For example, certain compounds have been shown to inhibit bacterial topoisomerases, which are critical for DNA replication and transcription in bacteria. This inhibition can lead to bactericidal effects, making these compounds valuable in treating bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy. Modifications on the piperazine ring and the nitrophenyl moiety can significantly alter its biological properties:

| Modification | Effect on Activity |

|---|---|

| Substitution at the 2-position of the nitrophenyl group | Increased antibacterial potency |

| Alteration of the piperazine nitrogen substituents | Enhanced selectivity for bacterial enzymes |

Case Studies

- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial activity of various piperazine derivatives, including this compound. The results indicated that this compound exhibited a strong inhibitory effect against E. coli and S. aureus, with an MIC comparable to standard antibiotics .

- Enzyme Inhibition Study : In another study focusing on enzyme inhibition, this compound was tested against bacterial topoisomerases. The compound demonstrated significant inhibitory activity, suggesting its potential as a lead compound for developing new antibacterial agents targeting these enzymes .

Scientific Research Applications

Scientific Research Applications

The applications of tert-Butyl 4-(4-formyl-2-nitrophenyl)-piperazine-1-carboxylate are diverse, particularly in the fields of medicinal chemistry and pharmacology.

Drug Development

This compound serves as a lead structure for synthesizing new pharmaceuticals targeting specific biological pathways. Its derivatives have been studied for their potential therapeutic effects, including:

- Antimicrobial Activity : Compounds with similar structures have shown promise in inhibiting bacterial growth and could be developed into antibiotics.

- Anti-inflammatory Properties : Research indicates potential applications in treating inflammatory diseases due to its ability to interact with inflammatory pathways.

- Analgesic Effects : Some derivatives may exhibit pain-relieving properties, making them candidates for pain management therapies.

Chemical Probes

This compound can be utilized as a chemical probe in biological studies to investigate interactions with various biomolecules, including proteins and enzymes. This application is crucial for understanding its mechanism of action at a molecular level.

Structure-Activity Relationship Studies

The compound is often used in structure-activity relationship (SAR) studies to explore how modifications to its structure affect biological activity. This research helps identify key functional groups responsible for its pharmacological effects, guiding further drug design efforts.

Case Studies and Research Findings

Research has demonstrated that this compound exhibits significant biological activity. For instance:

- Antiplasmodial Activity : A study highlighted its effectiveness against Plasmodium falciparum, suggesting potential as an antimalarial agent .

- Pharmacokinetic Studies : Investigations into its pharmacokinetic properties have shown favorable absorption and distribution characteristics, essential for therapeutic efficacy .

- Mechanistic Insights : Interaction studies reveal that this compound can modulate specific enzyme activities, providing insights into its mechanism of action .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 4-(4-formyl-2-nitrophenyl)-piperazine-1-carboxylate?

- The synthesis typically involves multi-step functionalization of the piperazine core. A common approach includes:

- Step 1 : Introduction of the nitro and formyl groups onto the phenyl ring via nitration and Vilsmeier-Haack formylation .

- Step 2 : Coupling the substituted phenyl moiety to the piperazine ring using Buchwald-Hartwig amination or nucleophilic aromatic substitution .

- Step 3 : Protection of the piperazine nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

Q. How can the purity and structural integrity of this compound be validated?

- Chromatography : Use HPLC or GC to assess purity (>95% recommended for research).

- Spectroscopy :

- ¹H NMR : Check for characteristic peaks (e.g., formyl proton at ~10 ppm, aromatic protons in the nitro-substituted region at 7.5–8.5 ppm) .

- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and bond angles, as demonstrated for analogous piperazine derivatives .

Advanced Research Questions

Q. What strategies optimize the regioselective introduction of nitro and formyl groups on the phenyl ring?

- Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to favor para-substitution, followed by kinetic control to minimize ortho byproducts .

- Formylation : Apply Vilsmeier-Haack conditions (POCl₃/DMF) to install the formyl group, ensuring electron-deficient aromatic rings (e.g., nitro-activated) for higher yields .

- Contradiction resolution : If competing substitution occurs, employ directing groups (e.g., sulfonic acid) or protective/deprotective strategies to enhance regioselectivity .

Q. How do steric and electronic effects influence the reactivity of the piperazine-carboxylate core in further derivatization?

- Steric effects : The tert-butyl group hinders nucleophilic attacks at the Boc-protected nitrogen, directing reactivity to the secondary amine or aryl substituents .

- Electronic effects : The electron-withdrawing nitro group activates the phenyl ring for electrophilic substitution, while the formyl group serves as a versatile handle for condensation reactions (e.g., Schiff base formation) .

- Methodological tip : Use computational modeling (DFT) to predict reactive sites and validate with experimental probes like kinetic isotope effects .

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they affect material properties?

- X-ray analysis : For analogous Boc-piperazine derivatives, C–H···O hydrogen bonds and π-π stacking between aromatic rings stabilize the lattice .

- Hirshfeld surface analysis : Quantify interaction contributions (e.g., 40% H-bonding, 30% van der Waals) to correlate packing efficiency with solubility or thermal stability .

- Impact on properties : Strong intermolecular forces may reduce solubility in apolar solvents, necessitating polar aprotic solvents (e.g., DMF, DMSO) for reactions .

Q. How can this compound serve as a precursor in drug discovery, particularly for targeting enzymes or receptors?

- Biological probes : The formyl group enables conjugation with hydrazine or amine-containing biomolecules via Schiff base chemistry, useful for inhibitor design (e.g., kinase or protease targets) .

- Case study : Similar Boc-piperazine derivatives act as prolyl hydroxylase inhibitors by mimicking hypoxia-inducible factor (HIF) substrates .

- Optimization : Perform structure-activity relationship (SAR) studies by modifying the nitro group to electron-donating/-withdrawing substituents and assay against target proteins .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for analogous compounds?

- Case example : Yields for Boc protection of piperazine derivatives vary from 62% to 95% depending on solvent (THF vs. DCM) and base (triethylamine vs. NaHCO₃) .

- Resolution : Conduct controlled experiments to isolate variables (e.g., moisture sensitivity, stirring rate) and use in situ monitoring (e.g., IR spectroscopy) to track reaction progress .

Methodological Best Practices

- Scale-up : For multi-gram synthesis, prioritize flow chemistry or automated platforms to maintain consistency and reduce human error .

- Safety : Handle nitro-containing compounds with care due to potential explosivity; avoid grinding or high-temperature drying .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.